molecular formula C11H17ClN2O2S B1519067 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide CAS No. 1040336-03-5

3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide

Cat. No. B1519067
M. Wt: 276.78 g/mol
InChI Key: GJOBVMHWWHJUCS-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C11H17ClN2O2S . It has a molecular weight of 276.78 .


Molecular Structure Analysis

The molecular structure of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Antitumor Applications

Research on sulfonamide-focused libraries has identified compounds with potent antitumor activities. The study by Owa et al. (2002) revealed that compounds from sulfonamide libraries were evaluated in cell-based antitumor screens and identified as potent cell cycle inhibitors, with some progressing to clinical trials due to their antimitotic agent properties and ability to disrupt tubulin polymerization Owa et al., 2002.

Antiviral Research

Brzozowski and Sa̧czewski (2007) synthesized a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives as potential anti-HIV agents. Their research showed promising anti-HIV-1 activity, highlighting the therapeutic potential of sulfonamide derivatives in viral infections Brzozowski & Sa̧czewski, 2007.

Enzyme Inhibition for Cancer Therapy

Żołnowska et al. (2018) investigated novel sulfonamide derivatives for their ability to inhibit human carbonic anhydrase isozymes, which are implicated in cancer progression. Their findings demonstrated that these compounds exhibit significant inhibitory activity against tumor-associated isozymes, suggesting a promising avenue for cancer therapy Żołnowska et al., 2018.

Molecular Mechanism Studies

Facilitation of addition-elimination reactions in pyrimidines and purines using trifluoroacetic acid in trifluoroethanol was explored by Whitfield et al. (2003). Their research demonstrated accelerated SNAr displacement reactions, providing insights into the molecular mechanisms that could be leveraged for designing novel therapeutic agents Whitfield et al., 2003.

Development of Novel Therapeutic Agents

The study by Colinas (2013) on novel ureido-sulfonamides explored their use as therapeutic agents for treating metastatic tumors, offering a new approach to cancer treatment that is less responsive to classical chemotherapies Colinas, 2013.

properties

IUPAC Name

3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOBVMHWWHJUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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